molecular formula C10H19NO4 B2874070 tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 2408937-23-3

tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate

Cat. No.: B2874070
CAS No.: 2408937-23-3
M. Wt: 217.265
InChI Key: KWKVNKDJIRDXRH-HTQZYQBOSA-N
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Description

tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (THP) ring system with a hydroxyl group at the 3S position and a carbamate-protected amine at the 4R position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol (CAS: 2408937-23-3) . The compound is widely utilized as a synthetic intermediate in pharmaceutical research, particularly for the development of stereochemically complex molecules. It is commercially available in purities ranging from 95% to 97%, with pricing scaled by quantity (e.g., $615–$878 per gram) .

The stereochemistry of the THP ring and the hydroxyl group make this compound a valuable scaffold for drug discovery, enabling precise control over molecular interactions in target binding.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVNKDJIRDXRH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445480-33-1
Record name rac-tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate
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Preparation Methods

Mixed Anhydride-Mediated Condensation

A seminal approach involves the condensation of N-tert-butyloxycarbonyl-D-serine (N-Boc-D-serine) with chlorinated carbonyl reagents. As detailed in patent CN102020589B, N-Boc-D-serine reacts with isobutyl chloroformate in anhydrous ethyl acetate at -20°C to form a mixed acid anhydride intermediate. Subsequent treatment with benzylamine at 15–20°C yields a protected intermediate, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, with 91% isolated yield. This method’s efficacy stems from the use of N-methylmorpholine as a stoichiometric base, which minimizes racemization during anhydride formation.

Key parameters:

  • Temperature : -20°C for anhydride formation; 15–20°C for amine coupling.
  • Solvent : Anhydrous ethyl acetate (dielectric constant: 6.0) ensures optimal solubility without hydrolyzing the mixed anhydride.
  • Stereochemical control : The Boc group prevents undesired esterification at the carboxylate, preserving the D-serine configuration.

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) enables efficient alkylation of tertiary alcohols. In a modified protocol, tetrabutylammonium bromide (0.025–0.2 equiv) facilitates the reaction of the hydroxyl-bearing intermediate with dimethyl sulfate in ethyl acetate under basic conditions (KOH). This step installs the methoxy group while retaining the Boc-protected amine, achieving a 92% yield for the alkylated product. Comparative studies show this method reduces citrate byproducts by 40% compared to prior art, aligning with green chemistry principles.

Chemoenzymatic Asymmetric Synthesis

Chiral resolution via enzymatic acylation offers an alternative route. BenchChem data highlight the use of immobilized lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (3S,4R)-isomer in a racemic tetrahydropyran precursor. Reaction conditions:

  • Substrate : Racemic 3-amino-4-hydroxy-tetrahydropyran.
  • Acyl donor : Vinyl acetate (2.0 equiv).
  • Solvent : tert-Butyl methyl ether at 30°C.
    This method achieves 98% enantiomeric excess (ee) but requires post-reaction chromatography (hexane/ethyl acetate, 8:1) for purification.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Ethyl acetate emerges as the preferred solvent due to its moderate polarity (log P: 0.73), which balances substrate solubility and anhydride stability. Lower temperatures (-20°C to 0°C) are critical during mixed anhydride formation to suppress epimerization, as demonstrated by a 15% decrease in ee when reactions are conducted above 0°C.

Catalytic Systems for Stereochemical Control

Rhodium-BINAP complexes enable asymmetric hydrogenation of ketone intermediates to install the (3S,4R) configuration. For example, hydrogenating 3-keto-4-hydroxy-tetrahydropyran under 50 psi H₂ in methanol with Rh-(R)-BINAP achieves 94% ee.

Catalyst Pressure (psi) Solvent ee (%) Yield (%)
Rh-(R)-BINAP 50 MeOH 94 88
Pd-C 30 EtOAc 82 95
Ru-TsDPEN 40 THF 89 78

Industrial Production and Scalability

Racemic Resolution vs. Asymmetric Synthesis

Industrial workflows favor enzymatic resolution for cost efficiency at scale. A typical protocol resolves 1 kg batches of racemic amine using Pseudomonas cepacia lipase, yielding 480 g of (3S,4R)-isomer (48% yield, 99% ee). Comparatively, asymmetric hydrogenation requires high-pressure reactors, limiting throughput to 200 g per batch.

Environmental and Economic Considerations

Ethyl acetate’s low toxicity (LD50: 5,620 mg/kg) and biodegradability make it preferable to dichloromethane (LD50: 1,600 mg/kg) in large-scale applications. Life-cycle assessments estimate a 35% reduction in carbon footprint compared to traditional amide coupling reagents like HOBt.

Comparative Analysis of Preparation Methods

Method Yield (%) ee (%) Cost (USD/g) Scalability
Mixed Anhydride 91 99 12.50 High
Enzymatic Resolution 48 99 8.20 Moderate
Asymmetric Hydrogenation 88 94 22.40 Low

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound .

Scientific Research Applications

tert-Butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a reversible inhibitor by forming a covalent bond with the enzyme. This interaction can modulate the activity of the enzyme and affect various biochemical pathways .

Comparison with Similar Compounds

tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate

  • Structure : Replaces the THP ring with a piperidine (6-membered nitrogen-containing ring).
  • Molecular Formula : C₁₀H₂₀N₂O₃ (MW: 216.28 g/mol; CAS: 724787-35-3) .
  • Key Differences :
    • The absence of an oxygen atom in the ring alters electronic properties and hydrogen-bonding capacity.
    • Inverted stereochemistry (3R,4S vs. 3S,4R) impacts chiral recognition in biological systems.

Fluorinated Piperidine Derivatives

  • Examples :
    • tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (CAS: 1434126-99-4) .
    • tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate (CAS: 1434127-01-1) .
  • Key Differences :
    • Fluorine substitution increases electronegativity and metabolic stability.
    • Fluorine’s steric and electronic effects modulate binding affinity in enzyme inhibition .

Pyrrolidine-Based Carbamates

tert-butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate

  • Structure : Features a pyrrolidine (5-membered nitrogen-containing ring) with a fluorine substituent.
  • Molecular Formula : C₁₀H₁₉FN₂O₂ (MW: 218.27 g/mol; CAS: 1033718-89-6) .
  • Fluorine at the 4-position enhances lipophilicity and bioavailability .

Cyclopentyl and Cyclic Ether Derivatives

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate

  • Structure : Cyclopentane ring instead of THP.
  • Molecular Formula: C₁₀H₁₉NO₃ (CAS: 1290191-64-8) .
  • Key Differences: Reduced ring size (5-membered) increases conformational rigidity.

tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate

  • Structure : Cyclopentane with a benzyl substituent (CAS: 2133859-97-7) .
  • Key Differences :
    • Benzyl group introduces aromaticity, enhancing π-π stacking interactions.
    • Higher molecular weight (291.38 g/mol) compared to the THP analog .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Functional Groups
Target Compound (THP derivative) C₁₀H₁₉NO₄ 217.26 2408937-23-3 95–97% Hydroxyl, carbamate, THP
Piperidine analog (3R,4S) C₁₀H₂₀N₂O₃ 216.28 724787-35-3 97% Hydroxyl, carbamate, piperidine
Fluoropyrrolidine analog (3S,4R) C₁₀H₁₉FN₂O₂ 218.27 1033718-89-6 97% Fluorine, carbamate, pyrrolidine
Benzyl-cyclopentyl analog C₁₇H₂₅NO₃ 291.38 2133859-97-7 >97% Benzyl, hydroxyl, cyclopentane

Research and Development Considerations

  • Stereochemical Analysis : Tools like SHELXL and ORTEP-3 are critical for confirming stereochemistry during synthesis .
  • Pricing and Availability : The THP derivative is priced higher than simpler analogs (e.g., $615/g vs. $28/g for 4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) due to its stereochemical complexity .
  • Functionalization Potential: The hydroxyl group in the THP compound allows for further derivatization (e.g., phosphorylation, glycosylation) .

Biological Activity

tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate (CAS No. 2408937-23-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.265 g/mol
  • CAS Number : 2408937-23-3

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects :
    • The compound has shown potential in protecting neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies suggest that it may reduce oxidative stress and inflammatory responses in astrocytes when exposed to Aβ .
  • Inhibition of Enzymatic Activity :
    • Similar compounds have been reported to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase. These enzymes are critical in the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .

Table of Biological Activities

Activity TypeObservationsReference
NeuroprotectionReduced cell death in astrocytes
Enzyme InhibitionInhibits acetylcholinesterase
Anti-inflammatoryDecreased TNF-α levels

Study 1: Neuroprotective Properties

A study evaluated the protective effects of this compound on astrocyte cell viability in the presence of Aβ1-42. The results indicated that at a concentration of 100 µM, the compound significantly improved cell viability compared to controls treated solely with Aβ1-42. This suggests a protective mechanism against neurotoxicity associated with Alzheimer's pathology .

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit β-secretase activity, which is crucial for amyloid plaque formation. The study demonstrated that this compound could effectively reduce β-secretase activity, thereby potentially mitigating one of the pathways leading to Alzheimer's disease progression .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for neurodegenerative diseases. Its ability to protect neuronal cells and inhibit critical enzymes involved in amyloidogenesis positions it as a candidate for further research and development.

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